
Potassium dimethyl 5-sulphonatoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dimethyl 5-sulphonatoisophthalate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a sulfonated derivative of isophthalic acid and is commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of potassium dimethyl 5-sulphonatoisophthalate is not well understood. However, it is believed that the sulfonate group in the compound plays a crucial role in its biological activity. The sulfonate group can act as a negatively charged ligand, which can interact with positively charged metal ions and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium dimethyl 5-sulphonatoisophthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is soluble in water and polar solvents. It is also stable under a wide range of conditions, which makes it useful for various applications. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on potassium dimethyl 5-sulphonatoisophthalate. One area of research is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of research is the investigation of its mechanism of action, which may help to identify new applications for the compound. Additionally, further research is needed to fully understand its potential toxicity and to develop methods for its safe handling and disposal.
Conclusion:
This compound is a unique compound with several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds and has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, this compound is a promising compound that may have significant implications for various fields of science.
Méthodes De Synthèse
Potassium dimethyl 5-sulphonatoisophthalate can be synthesized through the sulfonation of isophthalic acid with sulfuric acid, followed by the reaction with potassium hydroxide and dimethyl sulfate. The reaction produces a white crystalline solid that is soluble in water and polar solvents. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Potassium dimethyl 5-sulphonatoisophthalate has several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from wastewater.
Propriétés
| 10433-41-7 | |
Formule moléculaire |
C10H9KO7S |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
potassium;3,5-bis(methoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
FJIZBDJKYXYPAE-UHFFFAOYSA-M |
SMILES isomérique |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+] |
| 10433-41-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


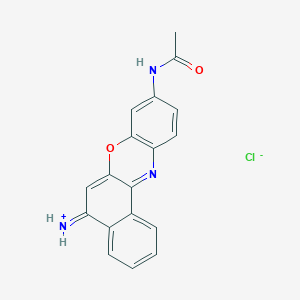
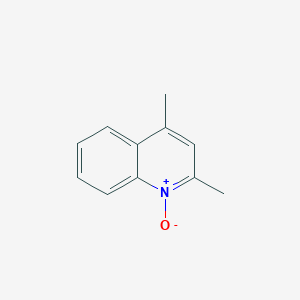
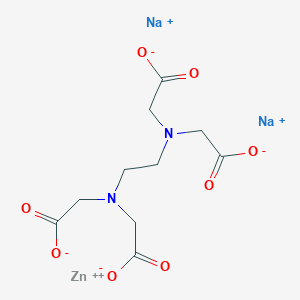



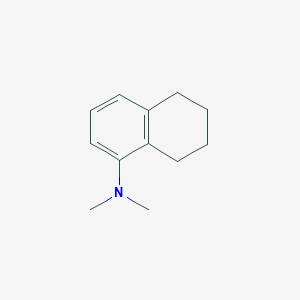


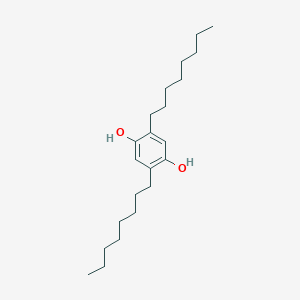
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
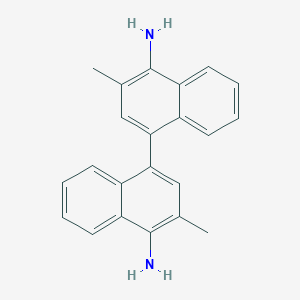
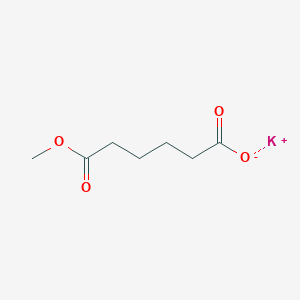
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
